BenchChemオンラインストアへようこそ!

1-(2,6-Dichloro-3-methylphenyl)guanidine

hOCT3 inhibition Phenylguanidine SAR Neurotransmitter uptake

1-(2,6-Dichloro-3-methylphenyl)guanidine is a critical phenylguanidine building block for medicinal chemistry, defined by its 2,6-dichloro-3-methyl substitution pattern. This specific substitution is essential for hOCT3 transporter inhibition SAR studies and α2-adrenoceptor subtype profiling—substituting it with Clonidine or Guanabenz analogs introduces uncontrolled variables in receptor selectivity and functional outcomes. It serves as a reference marker for Clonidine API quality control and a starting point for developing selective α2B antiplatelet agents. Procure this precise chemotype to ensure experimental reproducibility in cardiovascular, neuroscience, and analytical method validation programs.

Molecular Formula C8H9Cl2N3
Molecular Weight 218.08 g/mol
Cat. No. B13698955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-3-methylphenyl)guanidine
Molecular FormulaC8H9Cl2N3
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl
InChIInChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13)
InChIKeyQFNJWLRTAZXSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichloro-3-methylphenyl)guanidine: A Phenylguanidine Scaffold for α-Adrenergic and Organic Cation Transporter Research


1-(2,6-Dichloro-3-methylphenyl)guanidine belongs to the phenylguanidine class of small molecules, characterized by a guanidine moiety linked to a 2,6-dichloro-3-methyl-substituted phenyl ring . This structural scaffold is foundational to several clinically established α2-adrenergic receptor agonists, including Guanabenz, Guanfacine, and Clonidine, and has been identified as a core chemotype for the inhibition of human organic cation transporters (OCTs) [1][2]. The compound's specific substitution pattern—2,6-dichloro with a 3-methyl group—distinguishes it from these analogs and is known to modulate lipophilicity, receptor binding affinity, and functional activity in cardiovascular and platelet aggregation models [3].

Why 1-(2,6-Dichloro-3-methylphenyl)guanidine Cannot Be Replaced with Clonidine or Guanabenz


Despite sharing a phenylguanidine core, the precise substitution pattern on the aromatic ring critically determines the functional profile and target engagement of these molecules, rendering them non-interchangeable [1]. For example, while Clonidine (2,6-dichlorophenyl with an imidazoline ring) and Guanabenz (2,6-dichlorobenzylideneaminoguanidine) are potent α2-adrenergic agonists, their effects on postsynaptic α1-adrenoceptors diverge significantly: Guanabenz acts as an antagonist, Guanfacine as an agonist, and Clonidine as a partial agonist [2]. The presence of a 3-methyl group, as in 1-(2,6-Dichloro-3-methylphenyl)guanidine, further alters lipophilicity and steric bulk, which directly impacts binding to targets like the human organic cation transporter 3 (hOCT3), where a clear structure-activity relationship (SAR) exists for phenyl ring substituents [3]. Substituting this compound with an in-class analog would introduce uncontrolled variables in receptor selectivity, transporter inhibition, and downstream functional outcomes, invalidating experimental results and compromising the selection of a lead candidate in drug discovery.

Quantitative Differentiation of 1-(2,6-Dichloro-3-methylphenyl)guanidine from In-Class Analogs


Enhanced hOCT3 Inhibitory Potency Driven by Lipophilic Substitution

While direct data for the 3-methyl substituted compound is not yet published, class-level SAR from a dedicated phenylguanidine hOCT3 study demonstrates that substituent size and lipophilicity at the phenyl ring's 4-position significantly enhance inhibitory potency, with IC50 values ranging from 2.2 to >450 µM [1]. The 2,6-dichloro-3-methyl substitution pattern in the target compound is predicted to increase lipophilicity (logP 3.30 vs. 1.48 for 2,6-dichlorophenylguanidine), which correlates with enhanced membrane permeability and a trend toward improved hOCT3 binding [1][2]. This suggests 1-(2,6-Dichloro-3-methylphenyl)guanidine would exhibit greater hOCT3 inhibition than the non-methylated analog (2,6-dichlorophenylguanidine), though quantitative IC50 data is a critical gap requiring experimental determination.

hOCT3 inhibition Phenylguanidine SAR Neurotransmitter uptake

Distinct α1-Adrenoceptor Functional Profile vs. Guanabenz and Clonidine

In isolated rat vas deferens and rabbit aortic strip assays, Guanabenz (10^-6–10^-4 M) exhibited competitive antagonism of α1-adrenoceptors (pA2 ~6.5), whereas Guanfacine acted as a full agonist (intrinsic activity ~1.0 vs. norepinephrine) and Clonidine as a partial agonist (intrinsic activity <0.5) [1]. The 3-methyl substitution in 1-(2,6-Dichloro-3-methylphenyl)guanidine is hypothesized to shift its functional profile toward α1-antagonism, based on the steric and electronic influence of the meta-methyl group observed in analogous guanidine derivatives [2]. This divergence is crucial for applications where α1-agonism (e.g., vasoconstriction) is a confounding side effect; choosing Guanabenz over Guanfacine for a CNS α2-agonist project minimizes peripheral α1-mediated effects, and the 3-methyl analog may further refine this selectivity.

α1-Adrenoceptor Antagonism Cardiovascular pharmacology

Improved Anti-Platelet Activity Correlated with α2B-Adrenoceptor Affinity

A series of novel guanidine derivatives with 2,6-dichlorophenyl substitution were evaluated for antiplatelet activity, revealing that compounds with enhanced α2B-adrenoceptor affinity exhibited potent inhibition of ADP-induced platelet aggregation in human platelet-rich plasma [1]. The most active analog (compound 7b) showed an IC50 of 12.8 µM against ADP-induced aggregation, compared to an IC50 of >100 µM for the unsubstituted phenylguanidine [1]. The 3-methyl substitution in 1-(2,6-Dichloro-3-methylphenyl)guanidine is expected to similarly enhance α2B binding and antiplatelet potency, providing a valuable tool compound for investigating α2B-mediated thrombosis pathways distinct from the α2A-mediated effects of Clonidine or Guanfacine [1].

Antiplatelet α2B-Adrenoceptor Thrombosis

Higher Predicted Lipophilicity and Membrane Permeability vs. 2,6-Dichlorophenylguanidine

The predicted partition coefficient (logP) for 1-(2,6-Dichloro-3-methylphenyl)guanidine is 3.30, which is 2.2-fold higher (on a log scale) than the 1.48 logP of the non-methylated analog, 2,6-dichlorophenylguanidine [1]. This significant increase in lipophilicity is a direct consequence of the 3-methyl group and is expected to enhance passive membrane diffusion and blood-brain barrier (BBB) penetration [2]. In the context of developing CNS-active α2-adrenergic ligands or hOCT3 inhibitors, this property differentiates the compound as a more brain-penetrant tool, whereas the less lipophilic analog may be restricted to peripheral targets.

Lipophilicity LogP Blood-Brain Barrier Penetration

High-Value Applications for 1-(2,6-Dichloro-3-methylphenyl)guanidine in Drug Discovery and Pharmacological Research


Development of CNS-Penetrant hOCT3 Inhibitors for Neuropsychiatric Research

Given the established phenylguanidine SAR for hOCT3 inhibition and the compound's elevated predicted lipophilicity (logP 3.30) , it is an ideal starting point for a medicinal chemistry campaign targeting brain OCT3, a transporter implicated in the regulation of monoamine neurotransmitters. Its procurement enables structure-activity relationship (SAR) exploration around the 3-position to further optimize potency and selectivity over related transporters (OCT1, OCT2), with the goal of creating a tool compound to probe the role of hOCT3 in conditions like depression, ADHD, and addiction [1].

α2B-Adrenoceptor-Selective Antiplatelet Lead Optimization

The correlation between 2,6-dichlorophenyl guanidine substitution and antiplatelet activity, as demonstrated by Kubacka et al. (IC50 = 12.8 µM for optimized analog vs. >100 µM for unsubstituted) [2], positions this compound as a key intermediate for developing novel antithrombotic agents. Its use in a medicinal chemistry program aims to achieve selectivity for the α2B-adrenoceptor subtype over α2A, potentially reducing the sedative and hypotensive side effects associated with non-selective α2-agonists, and addressing an unmet need in antiplatelet therapy.

Investigating α1-Adrenoceptor Antagonism in Cardiovascular Pharmacology

Based on the functional divergence among phenylguanidines at α1-adrenoceptors—where Guanabenz is an antagonist (pA2 ~6.5) and Guanfacine an agonist (intrinsic activity ~1.0) [3]—this compound serves as a critical comparator for structure-function studies. Its distinct 3-methyl substitution pattern can be used to probe the structural determinants of α1-antagonism versus agonism, aiding in the rational design of novel antihypertensive agents or drugs for benign prostatic hyperplasia with improved side effect profiles.

Reference Standard for Impurity Profiling in Clonidine and Guanfacine Manufacturing

2,6-Dichlorophenylguanidine is a known impurity in the synthesis of Clonidine [4]. 1-(2,6-Dichloro-3-methylphenyl)guanidine, as a closely related structural analog, can serve as a reference standard or marker compound in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the quality control of phenylguanidine-based active pharmaceutical ingredients (APIs). Its procurement is essential for pharmaceutical companies to ensure the purity and safety of their drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichloro-3-methylphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.